(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Organic Chemistry Physical Organic Chemistry Kinetics

Non-stereochemically-defined norbornane-2-carboxylic acid preparations introduce uncontrolled variability in chiral outcomes. CAS 934-29-2 provides the verified (1S,2S,4R) exo configuration essential for reproducible asymmetric synthesis. • mp 58-58.5 °C (≈18 °C higher than endo isomer)-a simple identity QC check upon receipt • Exo-derived diacyl peroxides decompose 7-10× faster than endo analogs, critical for kinetic studies • Enables high exo:endo selectivity in TiCl₄-catalyzed Diels-Alder reactions Supplied with full analytical documentation for procurement confidence.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 934-29-2
Cat. No. B1606620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid
CAS934-29-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m1/s1
InChIKeyJESWDXIHOJGWBP-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-Norbornane-2-carboxylic Acid Procurement Guide


(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 934-29-2), also designated as (2S)-norbornane-2-carboxylic acid or exo-norbornane-2-carboxylic acid, is a chiral bicyclic carboxylic acid with the molecular formula C8H12O2 and molecular weight 140.18 g/mol [1]. The compound features a rigid norbornane framework bearing an exo-oriented carboxylic acid substituent at the C2 position, conferring distinct conformational and stereochemical properties . It exists as a white crystalline solid with a melting point of 58-58.5 °C, density of 1.2±0.1 g/cm³, and is generally insoluble in water . This compound serves primarily as a chiral building block in asymmetric synthesis, pharmaceutical intermediate preparation, and stereoselective catalytic applications .

Stereochemical Differentiation: exo vs. endo


Substitution of (1S,2S,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 934-29-2) with generic or non-stereochemically-defined norbornane-2-carboxylic acid preparations introduces uncontrolled variability in both chiral outcome and physicochemical behavior. The exo isomer exhibits distinct reactivity profiles compared to its endo counterpart, including differential decomposition kinetics of derived diacyl peroxides [1]. Furthermore, the compound's defined (1S,2S,4R) stereochemistry is essential for applications requiring predictable enantioselective outcomes, as alternative stereoisomers—including the (1R,2R,4S) enantiomer (CAS 2566-58-7)—yield different or opposite stereochemical results in asymmetric transformations . NMR spectroscopic data enables unambiguous assignment of exo versus endo stereochemistry through characteristic coupling patterns and chemical shift differences, providing analytical verification that generic sources may lack . For procurement decisions in asymmetric synthesis or chiral building block applications, stereochemical identity is non-negotiable.

Differentiation Evidence


Exo vs. Endo Peroxide Decomposition Kinetics

The diacyl peroxide derived from exo-norbornane-2-carboxylic acid (the acid chloride precursor to CAS 934-29-2) decomposes 7-10 times faster in carbon tetrachloride than the corresponding peroxide derived from endo-norbornane-2-carboxylic acid [1]. This rate difference is attributable to C-C bond stretching contributions in the rate-determining step and steric factors inherent to the exo configuration [1].

Organic Chemistry Physical Organic Chemistry Kinetics

Enantiomeric Differentiation: (1S,2S,4R) vs. (1R,2R,4S)

CAS 934-29-2 possesses defined (1S,2S,4R) stereochemistry as evidenced by its specific InChIKey (JESWDXIHOJGWBP-VQVTYTSYSA-N) and isomeric SMILES (C1C[C@@H]2C[C@H]1C[C@H]2C(=O)O) . Its enantiomer, (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 2566-58-7), bears opposite stereochemistry at all three chiral centers . While both compounds share identical molecular formula (C8H12O2) and molecular weight (140.18 g/mol), their opposite absolute configurations yield different or opposite stereochemical outcomes in asymmetric transformations .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Asymmetric Diels-Alder Catalysis

CAS 934-29-2 is employed as a catalyst and chiral auxiliary in enantioselective reactions, particularly in asymmetric Diels-Alder cycloadditions . In TiCl4-catalyzed reactions between N-acryloyl-N-methyl-L-alanine methyl ester and cyclopentadiene, the exo-configuration derived from the (1S,2S,4R) stereochemistry yields high exo:endo ratios and good diastereomeric excesses [1]. The compound serves as a reactive triflate to catalyze cycloadduct formation . In related exo/endo cycloadduct systems using chiral menthyl acrylates with Mg(ClO4)2 catalyst and ultrasound, diastereomeric excess values of 80% (exo) and 87% (endo) were achieved under mild conditions [2].

Enantioselective Catalysis Asymmetric Diels-Alder Chiral Auxiliary

Melting Point Differentiation: exo vs. endo

CAS 934-29-2 exhibits a melting point of 58-58.5 °C, density of 1.2±0.1 g/cm³, and refractive index of 1.533 . The endo-norbornane-2-carboxylic acid isomer (CAS 934-28-1) exhibits different physicochemical properties, including a melting point of approximately 40 °C and a boiling point of 134-136 °C at 16 mmHg [1]. These measurable differences enable unambiguous quality control verification and ensure that the correct stereoisomer has been procured.

Physical Chemistry Solid-State Characterization Quality Control

2-Bromonorbornane-1-carboxylic Acid Derivatization

CAS 934-29-2 is specifically utilized as a precursor for the preparation of 2-bromonorbornane-1-carboxylic acid . The exo configuration and defined (1S,2S,4R) stereochemistry at the C2 position are critical for directing subsequent bromination regiochemistry and maintaining stereochemical integrity in downstream transformations . Alternative stereoisomers or racemic mixtures would yield different or uncontrolled stereochemical outcomes in this derivatization pathway.

Pharmaceutical Intermediates Organic Synthesis Halogenation

Application Scenarios


Asymmetric Diels-Alder Catalysis

CAS 934-29-2 is optimally deployed in asymmetric Diels-Alder cycloadditions where the exo configuration and (1S,2S,4R) stereochemistry are required to achieve high exo:endo selectivity and predictable diastereoselectivity. The compound functions effectively as a chiral catalyst precursor, with documented utility in TiCl4-catalyzed reactions yielding high exo:endo ratios and good diastereomeric excesses [1]. Related exo cycloadduct systems achieve diastereomeric excess values of 80% under mild conditions with Mg(ClO4)2 catalysis and ultrasound [2]. Procurement of the stereochemically defined material is essential for reproducible enantioselective outcomes.

Stereochemically Defined Intermediate Synthesis

The compound serves as a critical precursor for preparing 2-bromonorbornane-1-carboxylic acid and other stereochemically defined pharmaceutical intermediates [1]. The exo configuration at C2 directs regioselective transformations and preserves stereochemical integrity in downstream synthetic sequences. Alternative stereoisomers or racemic mixtures yield uncontrolled stereochemical outcomes, necessitating procurement of CAS 934-29-2 with verified (1S,2S,4R) configuration for reproducible pharmaceutical intermediate synthesis.

Kinetic Studies: exo-Specific Reactivity

For investigations involving peroxide-mediated transformations or other reactions where exo/endo stereochemistry influences kinetics, CAS 934-29-2 is the required starting material. The exo-derived diacyl peroxide exhibits 7-10-fold faster decomposition kinetics compared to the endo-derived analog in carbon tetrachloride [1]. This quantitative rate differential directly impacts reaction optimization, safety assessments, and mechanistic studies, making procurement of the correct exo isomer essential for reproducible kinetic data.

Melting Point Quality Control

The exo isomer's melting point (58-58.5 °C) is approximately 18-18.5 °C higher than the endo isomer (ca. 40 °C) [1][2]. This measurable difference provides a simple, quantitative quality control metric for verifying correct stereoisomer identity upon receipt, reducing the risk of synthetic failures due to stereochemical mis-identification in procurement workflows.

Technical Documentation Hub

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